molecular formula C18H17F6N5O2 B14803400 N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide

N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide

Cat. No.: B14803400
M. Wt: 449.3 g/mol
InChI Key: BGUKCLNXSXSYCZ-SNAWJCMRSA-N
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Description

N’-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide is a complex organic compound characterized by the presence of trifluoromethyl groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide typically involves multiple steps. One common approach is the reaction of 3,5-bis(trifluoromethyl)phenyl hydrazine with a suitable triazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

N’-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets. The trifluoromethyl groups and triazole ring play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

Molecular Formula

C18H17F6N5O2

Molecular Weight

449.3 g/mol

IUPAC Name

N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide

InChI

InChI=1S/C18H17F6N5O2/c1-16(2,3)15(31)27-26-13(30)4-5-29-9-25-14(28-29)10-6-11(17(19,20)21)8-12(7-10)18(22,23)24/h4-9H,1-3H3,(H,26,30)(H,27,31)/b5-4+

InChI Key

BGUKCLNXSXSYCZ-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)C(=O)NNC(=O)/C=C/N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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